molecular formula C23H32N2O6 B609949 PF-04995274 CAS No. 1331782-27-4

PF-04995274

Cat. No.: B609949
CAS No.: 1331782-27-4
M. Wt: 432.5 g/mol
InChI Key: WLLOFQROROXOMO-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

PF-04995274 interacts with the serotonin 4 receptor (5-HT4R), acting as a partial agonist . It has an EC50 range of 0.26-0.47 nM for human 5-HT4A/4B/4D/4E and 0.59-0.65 nM for rat 5-HT4S/4L/4E . The nature of these interactions involves binding to the receptor, leading to a conformational change that allows the receptor to exert its function.

Cellular Effects

This compound influences cell function by modulating the activity of the 5-HT4R, which is involved in various cellular processes including cell signaling pathways and gene expression . The activation of 5-HT4R by this compound can lead to the production of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological responses .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the 5-HT4R, acting as a partial agonist . This binding interaction leads to the activation of the receptor, which in turn triggers downstream signaling pathways, potentially influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

It has been shown to have prophylactic efficacy against stress when administered 1 week before stress exposure in animal models .

Dosage Effects in Animal Models

In animal models, this compound has shown to attenuate learned fear and decrease stress-induced depressive-like behavior at varying doses

Metabolic Pathways

As a 5-HT4R agonist, it is likely to be involved in the serotonin signaling pathway

Transport and Distribution

Given its role as a 5-HT4R agonist, it is likely to be distributed in areas where these receptors are present

Subcellular Localization

As a 5-HT4R agonist, it is likely to be localized at the cell membrane where these receptors are typically found

Preparation Methods

The synthesis of PF-04995274 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and industrial production methods are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of reactions involving piperidine and benzisoxazole derivatives .

Chemical Reactions Analysis

PF-04995274 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

    Chemistry: Used as a research tool to study serotonin 4 receptor interactions and signaling pathways.

    Biology: Investigated for its effects on cognitive function and memory enhancement.

    Medicine: Explored as a potential treatment for cognitive disorders associated with Alzheimer’s disease and other neurodegenerative conditions.

    Industry: Utilized in the development of new therapeutic agents targeting serotonin receptors .

Comparison with Similar Compounds

PF-04995274 is compared with other serotonin 4 receptor agonists such as prucalopride and RS-67,333. While all these compounds act on the same receptor, this compound is unique due to its high brain penetration and specific binding affinity for different isoforms of the serotonin 4 receptor. This makes it particularly effective in modulating cognitive functions and potentially treating Alzheimer’s disease .

Similar Compounds

Properties

IUPAC Name

4-[[4-[[4-[(3R)-oxolan-3-yl]oxy-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O6/c26-23(7-12-27-13-8-23)16-25-9-4-17(5-10-25)14-29-22-21-19(30-18-6-11-28-15-18)2-1-3-20(21)31-24-22/h1-3,17-18,26H,4-16H2/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLOFQROROXOMO-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NOC3=C2C(=CC=C3)OC4CCOC4)CC5(CCOCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]1OC2=CC=CC3=C2C(=NO3)OCC4CCN(CC4)CC5(CCOCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1331782-27-4
Record name PF-04995274
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1331782274
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-04995274
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12675
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-04995274
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XI179PG9LV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-04995274
Reactant of Route 2
Reactant of Route 2
PF-04995274
Reactant of Route 3
Reactant of Route 3
PF-04995274
Reactant of Route 4
Reactant of Route 4
PF-04995274
Reactant of Route 5
Reactant of Route 5
PF-04995274
Reactant of Route 6
Reactant of Route 6
PF-04995274

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.